Bienvenue dans la boutique en ligne BenchChem!

JJKK 048

MAGL inhibition IC50 endocannabinoid

JJKK 048 (CAS 1515855-97-6) is an ultrapotent, highly selective monoacylglycerol lipase (MAGL) inhibitor for advanced pain, neuroinflammation, and oncology research. With a human MAGL IC50 of 214 pM, it requires 20- to 100-fold lower concentrations than JZL184 or MJN110, minimizing solvent exposure and cost. Its >13,000-fold selectivity over FAAH and ~630-fold over ABHD6 ensures confident target identification, eliminating off-target effects. The species-conserved potency (214 pM h, 275 pM r, 363 pM m) streamlines cross-species studies. Choose JJKK 048 for reproducible, translational data and a superior safety profile in behavioral models.

Molecular Formula C23H22N4O5
Molecular Weight 434.452
CAS No. 1515855-97-6
Cat. No. B608197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJKK 048
CAS1515855-97-6
SynonymsJJKK048;  JJKK-048;  JJKK 048.
Molecular FormulaC23H22N4O5
Molecular Weight434.452
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6
InChIInChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2
InChIKeyCLSNATLUIXZPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JJKK 048 (CAS 1515855-97-6) – Ultrapotent MAGL Inhibitor for Selective Endocannabinoid Modulation


JJKK 048 (CAS 1515855-97-6) is a piperidine triazole urea derivative that functions as an ultrapotent, highly selective, and cell-penetrant inhibitor of monoacylglycerol lipase (MAGL) [1]. As the principal degradative enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG), MAGL inhibition by JJKK 048 elevates 2-AG levels and suppresses arachidonic acid-derived pro-inflammatory lipid production . The compound is characterized by picomolar in vitro potency and exceptional selectivity over related serine hydrolases, making it a critical tool for dissecting MAGL-dependent pathways in pain, neuroinflammation, and oncology research .

Why JJKK 048 Cannot Be Substituted with Other MAGL Inhibitors


MAGL inhibitors exhibit profound variability in potency, selectivity, and in vivo pharmacodynamics. While compounds such as JZL184, KML29, and MJN110 also target MAGL, their biochemical and behavioral profiles differ significantly from JJKK 048 [1]. JJKK 048 achieves picomolar IC50 values across species and maintains >13,000-fold selectivity over FAAH, a selectivity margin not matched by earlier-generation inhibitors [2]. Substituting JJKK 048 with a less potent or less selective analog can result in incomplete target engagement, off-target effects on other serine hydrolases (e.g., ABHD6, FAAH), and altered in vivo 2-AG elevation kinetics, thereby compromising experimental reproducibility and mechanistic interpretation .

JJKK 048 – Quantified Differentiation Evidence for Procurement and Selection


Unmatched In Vitro Potency: 20- to 100-Fold Improvement Over Common MAGL Inhibitors

JJKK 048 exhibits an IC50 of 0.4 nM (400 pM) against MAGL, a value that is 20-fold more potent than JZL184 (IC50 = 8 nM) and >20-fold more potent than MJN110 (IC50 = 9.1 nM) . When compared to KML29, which shows species-dependent IC50 values of 5.9 nM (human) and 15 nM (mouse), JJKK 048 demonstrates a 15- to 37-fold improvement in human and mouse systems [1]. This potency advantage directly translates to lower compound requirements for achieving maximal target engagement in cellular and biochemical assays.

MAGL inhibition IC50 endocannabinoid drug discovery

Exceptional MAGL Selectivity: >13,000-Fold Over FAAH, ~630-Fold Over ABHD6

JJKK 048 displays >13,000-fold selectivity for MAGL over fatty acid amide hydrolase (FAAH) and ~630-fold selectivity over α/β-hydrolase domain 6 (ABHD6) [1]. In contrast, JZL184 exhibits only ~300-fold selectivity over FAAH [2]. KML29, while also highly selective, does not achieve the same magnitude of discrimination against ABHD6 in head-to-head comparative studies [3]. This selectivity profile ensures that observed biological effects can be confidently attributed to MAGL inhibition rather than off-target modulation of other endocannabinoid-regulating enzymes.

selectivity FAAH ABHD6 off-target serine hydrolase

Species-Conserved Picomolar Potency: Single-Digit pM IC50 Across Human, Rat, and Mouse

JJKK 048 inhibits MAGL with IC50 values of 214 pM (human), 275 pM (rat), and 363 pM (mouse) . This represents an approximately 28-fold improvement in human potency compared to KML29 (IC50 = 5.9 nM) and a 41-fold improvement in rat potency (KML29 IC50 = 43 nM) [1]. The consistent picomolar potency across species ensures that dose-response relationships observed in rodent models are more directly translatable to human enzyme systems, a critical consideration for lead optimization and preclinical development.

species ortholog translatability preclinical in vitro

Robust In Vivo Target Engagement: Massive 2-AG Elevation Without Anandamide Alteration

Acute administration of JJKK 048 in mice induces a massive increase in brain 2-arachidonoylglycerol (2-AG) levels without affecting brain anandamide (AEA) concentrations [1]. This contrasts with JZL184, which, while also elevating 2-AG, can produce dose-dependent cannabimimetic side effects (hypomotility, hypothermia) at higher doses due to broader off-target engagement or excessive 2-AG accumulation [2]. JJKK 048 maintains this selective elevation of 2-AG even at doses that produce robust analgesia, underscoring its superior pharmacodynamic selectivity in vivo.

in vivo 2-AG anandamide pharmacodynamics endocannabinoid

Analgesic Efficacy with Favorable Side Effect Profile at Low Doses

In the acetic acid-induced writhing test, JJKK 048 produced significant analgesia at a low dose that did not evoke cannabimimetic side effects (hypomotility, hyperthermia, catalepsy) [1]. This represents a key differentiation from JZL184, which, at analgesic doses, can induce hypomotility and hypothermia [2]. Activity-based protein profiling confirmed that JJKK 048 maintains high selectivity toward MAGL over other serine hydrolases in vivo, providing a mechanistic basis for its improved side effect profile [1].

analgesia pain cannabimimetic side effects in vivo

JJKK 048 – Recommended Applications Based on Verified Differentiation


High-Throughput Screening and Lead Optimization Campaigns Requiring Minimal Compound Consumption

With a human MAGL IC50 of 214 pM, JJKK 048 requires 20- to 100-fold lower concentrations than JZL184 or MJN110 to achieve maximal target engagement . This ultrapotency reduces the amount of compound required per assay well, enabling cost-effective use in large-scale screens and minimizing solvent (DMSO) exposure to cells or enzymes .

Mechanistic Studies Demanding Unambiguous Target Attribution (MAGL vs. FAAH/ABHD6)

JJKK 048's >13,000-fold selectivity over FAAH and ~630-fold over ABHD6 ensures that any observed biological effect—whether in vitro or in vivo—can be confidently assigned to MAGL inhibition . This level of selectivity is critical for deconvoluting the distinct roles of endocannabinoid-regulating enzymes in complex signaling networks .

Preclinical Pain Models Evaluating Analgesia Without Cannabimimetic Confounds

JJKK 048 produces robust analgesia in the writhing test at low doses that do not induce hypomotility, hypothermia, or catalepsy—side effects commonly associated with less selective MAGL inhibitors like JZL184 . This favorable side effect profile makes JJKK 048 the preferred tool for studying MAGL-mediated analgesia in behavioral paradigms .

Cross-Species Pharmacology Studies Requiring Consistent Target Engagement

JJKK 048 exhibits nearly identical picomolar potency across human, rat, and mouse MAGL (214 pM, 275 pM, and 363 pM, respectively) . In contrast, KML29 shows a 7-fold potency range across species (5.9–43 nM) . JJKK 048's species-conserved potency simplifies cross-species experimental design and enhances the translational relevance of rodent efficacy data to human biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JJKK 048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.